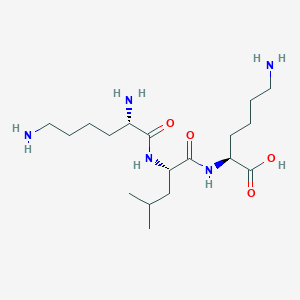

H-Lys-Leu-Lys-OH

Description

Properties

Molecular Formula |

C18H37N5O4 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H37N5O4/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)/t13-,14-,15-/m0/s1 |

InChI Key |

RBEATVHTWHTHTJ-KKUMJFAQSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

sequence |

KLK |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of H-Lys-Leu-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tripeptide H-Lys-Leu-Lys-OH. The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for high-purity peptide production for research and drug development applications.

Introduction

The peptide this compound, a sequence of L-Lysine, L-Leucine, and L-Lysine, is a short, cationic peptide. Such peptides are of significant interest in various biomedical research areas due to their potential biological activities. The synthesis of this and similar peptides is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is performed on a solid support, typically a polystyrene-based resin. The process involves a series of repeating cycles of deprotection and coupling reactions to build the peptide sequence.

Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is a suitable choice.[1][2] The synthesis begins with the loading of the first amino acid, Fmoc-Lys(Boc)-OH, onto the resin. The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of the lysine side chain.

The SPPS Cycle

The synthesis proceeds from the C-terminus to the N-terminus through repetitive cycles. Each cycle consists of two main steps:

-

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in N,N-dimethylformamide (DMF).[1][3] This exposes a free amine group for the next coupling step.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH, followed by Fmoc-Lys(Boc)-OH) is activated and coupled to the free amine on the resin-bound peptide chain. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4]

These cycles are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the Boc groups on the lysine residues) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[5]

A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[6] The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.[6]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Table 1: Reagents and Materials for SPPS

| Reagent/Material | Purpose | Amount/Concentration |

| Wang Resin | Solid Support | ~200 mg (0.5 mmol/g loading) |

| Fmoc-Lys(Boc)-OH | First Amino Acid | 0.5 mmol (5 eq) |

| Fmoc-Leu-OH | Second Amino Acid | 0.5 mmol (5 eq) |

| Fmoc-Lys(Boc)-OH | Third Amino Acid | 0.5 mmol (5 eq) |

| HBTU | Activating Agent | 0.5 mmol (5 eq) |

| DIPEA | Base | 1.0 mmol (10 eq) |

| 20% Piperidine in DMF | Fmoc Deprotection Solution | 5 mL per deprotection |

| DMF | Solvent | As needed for washing |

| DCM | Solvent | As needed for washing |

| Reagent K | Cleavage Cocktail | 10 mL |

| Diethyl Ether (cold) | Precipitation | ~40 mL |

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.[2]

-

First Amino Acid Loading:

-

Dissolve Fmoc-Lys(Boc)-OH (5 eq) and HBTU (5 eq) in DMF.

-

Add DIPEA (10 eq) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.[3]

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (Fmoc-Leu-OH):

-

Activate Fmoc-Leu-OH as in step 2 and couple to the resin for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

-

Activate Fmoc-Lys(Boc)-OH as in step 2 and couple to the resin for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.[7]

-

Cleavage and Deprotection:

-

Treat the dry peptide-resin with Reagent K for 2 hours at room temperature.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification of this compound

The crude peptide obtained after synthesis contains various impurities, such as deletion sequences and incompletely deprotected peptides.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) in an aqueous buffer (commonly water with 0.1% TFA).[8] More hydrophobic peptides are retained longer on the column.

Experimental Protocol: RP-HPLC Purification

Table 2: RP-HPLC Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-35% B over 30 minutes (example, may need optimization) |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 214/280 nm |

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. Filter the solution to remove any particulates.

-

Purification:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Inject the peptide solution onto the column.

-

Run the linear gradient of Mobile Phase B to elute the peptide.

-

Collect fractions corresponding to the major peak.

-

-

Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide (>95% purity). Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.[8]

Caption: Purification and Isolation Workflow for this compound.

Characterization of this compound

After purification, the identity and purity of the peptide should be confirmed using analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Result for this compound |

| Analytical RP-HPLC | Purity assessment | A single major peak indicating >95% purity. |

| Mass Spectrometry (MS) | Identity confirmation | A molecular weight corresponding to the calculated mass of the peptide (C18H37N5O4, MW: 387.52 g/mol ). |

| Amino Acid Analysis | Compositional verification | Correct ratio of Lys and Leu residues. |

Conclusion

The synthesis of this compound can be reliably achieved using Fmoc-based solid-phase peptide synthesis. Subsequent purification by reverse-phase HPLC is crucial for obtaining a high-purity product suitable for research and preclinical development. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful production and characterization of this and other short synthetic peptides. Careful execution of each step and rigorous analytical verification are paramount to ensuring the quality and integrity of the final peptide product.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bachem.com [bachem.com]

H-Lys-Leu-Lys-OH: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of the tripeptide H-Lys-Leu-Lys-OH. The information presented herein is essential for researchers and professionals involved in drug development, peptide chemistry, and formulation science, offering a foundation for understanding its behavior in biological and chemical systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its solubility, stability, and interactions in various environments.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇N₅O₄ | [1] |

| Molar Mass | 387.52 g/mol | [1] |

| Amino Acid Sequence | Lysine - Leucine - Lysine | N/A |

Acid-Base Properties

The acid-base properties of this compound, specifically its pKa values and isoelectric point (pI), govern its charge state at different pH values. This is crucial for its solubility, interaction with other molecules, and behavior in biological systems. The pKa values listed are typical literature values for the ionizable groups in peptides.[2][3][4] The isoelectric point is calculated based on these pKa values.

| Ionizable Group | Approximate pKa |

| α-Carboxyl (C-terminus) | ~3.5 |

| α-Amino (N-terminus) | ~8.0 |

| ε-Amino (Lysine side chain 1) | ~10.5 |

| ε-Amino (Lysine side chain 2) | ~10.5 |

The theoretical isoelectric point (pI) of this compound is calculated as the average of the pKa values of the two most basic groups, which are the two lysine side chains.

Calculated Isoelectric Point (pI): pI ≈ (10.5 + 10.5) / 2 = 10.5

At a pH below its pI, the peptide will carry a net positive charge, and at a pH above its pI, it will have a net negative charge. At the pI, the net charge is zero, which often corresponds to the point of minimum solubility.[5][6]

Solubility Profile

The solubility of this compound is primarily dictated by its amino acid composition and the pH of the solvent.

Predicted Solubility Characteristics

Based on its sequence, this compound is a basic peptide due to the presence of two lysine residues.[7][8]

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble, especially at acidic pH. | The presence of two positively charged lysine residues at neutral and acidic pH enhances its interaction with polar water molecules. Solubility is expected to be lowest near its isoelectric point (pI ≈ 10.5).[9][10] |

| Aqueous Acidic Buffers (e.g., pH 4-6) | High | The peptide will be fully protonated with a net positive charge, leading to strong electrostatic interactions with water. |

| Aqueous Basic Buffers (e.g., pH > 11) | Moderate to Low | As the pH approaches and surpasses the pI, the net charge decreases and then becomes negative, which may lead to a decrease in solubility. |

| Organic Solvents (e.g., DMSO, DMF) | Likely soluble | Many peptides exhibit solubility in polar aprotic solvents like DMSO and DMF.[8][9] |

Stability Considerations

Peptide stability is a critical parameter for its handling, storage, and therapeutic application.

General Stability Profile

| Condition | Potential for Degradation | Notes |

| pH | Stable in neutral and acidic conditions. Potential for degradation at extreme pH. | Peptide bonds can undergo hydrolysis at very high or very low pH, although this is generally slow at room temperature. |

| Temperature | Susceptible to degradation at elevated temperatures. | For long-term storage, peptides should be kept frozen and desiccated.[11] |

| Enzymatic Degradation | Susceptible to cleavage by proteases. | The peptide bonds are targets for various proteases found in biological fluids like blood plasma.[12][13] |

| Oxidation | Low risk. | The constituent amino acids (Lys, Leu) are not prone to oxidation under normal conditions. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Isoelectric Point (pI) by Potentiometric Titration

This method involves titrating a solution of the peptide with a strong acid and a strong base to determine the pKa values of its ionizable groups.[14][15]

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound and dissolve it in a known volume of deionized, degassed water.

-

Titration Setup: Use an autotitrator equipped with a calibrated pH electrode. Maintain a constant temperature, typically 25 °C.

-

Acid Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

-

Base Titration: Subsequently, titrate the acidified peptide solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) through a wide pH range (e.g., up to pH 12).

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

-

pI Calculation: The isoelectric point is calculated from the relevant pKa values. For this compound, it will be the average of the pKa values of the two lysine side chains.

Assessment of Solubility by Turbidity Assay

This method provides a straightforward way to determine the solubility of the peptide in various solvents.[16]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO or a dilute acid).

-

Solvent Array: In a multi-well plate, dispense a series of desired solvents and buffers (e.g., water, PBS at different pH values, ethanol/water mixtures).

-

Serial Dilution: Add increasing amounts of the peptide stock solution to the different solvents to create a range of concentrations.

-

Incubation and Measurement: Incubate the plate, typically at room temperature, for a set period (e.g., 2 hours) with gentle agitation. Measure the turbidity (optical density) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.

-

Solubility Determination: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Evaluation of Stability in Human Plasma

This assay assesses the proteolytic stability of the peptide in a biologically relevant matrix.[12][13]

Methodology:

-

Peptide Incubation: Spike a known concentration of this compound into fresh human plasma. Incubate the mixture at 37 °C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).

-

Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

-

LC-MS Analysis: Analyze the supernatant, which contains the remaining peptide, by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of disappearance of the parent peptide is used to determine its half-life in plasma.

Visualizations

The following diagrams illustrate key concepts related to the physicochemical properties of this compound.

Caption: Ionization states of this compound at different pH values.

Caption: Workflow for peptide solubility determination by turbidity assay.

Caption: Workflow for assessing peptide stability in human plasma.

References

- 1. chembk.com [chembk.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. 氨基酸参照表 [sigmaaldrich.com]

- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 6. Ch27: Isoelectronic point [chem.ucalgary.ca]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. biocat.com [biocat.com]

- 9. genscript.com [genscript.com]

- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

- 16. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

The Lys-Leu-Lys Motif: A Tripeptide Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic design of therapeutic peptides hinges on the identification of minimal functional motifs that confer potent and specific biological activity. Among these, the Lys-Leu-Lys (KLK) motif, and more broadly, Leu-Lys-rich sequences, have emerged as a versatile backbone for the development of novel anti-infectives, vaccine adjuvants, and drug delivery vectors. The unique amphipathic nature of this motif, combining the positive charge and hydrophilicity of lysine with the hydrophobicity of leucine, allows for dynamic interactions with cellular membranes and biological macromolecules. This guide provides a comprehensive overview of the therapeutic applications of the KLK motif, detailing the quantitative data supporting its efficacy and the experimental protocols required for its evaluation.

Antimicrobial and Antitumor Applications

Peptides rich in leucine and lysine residues represent a promising class of antimicrobial peptides (AMPs) and antitumor agents. Their mechanism of action is primarily driven by the electrostatic attraction between the cationic lysine residues and the negatively charged phospholipids prevalent on bacterial and cancer cell membranes, followed by the insertion of hydrophobic leucine residues, leading to membrane disruption and cell lysis.

A well-characterized example is the synthetic 18-mer peptide, **P5 (KWKKLLKKPLLKKLLKKL-NH₂) **, which was designed based on a cecropin A-magainin 2 hybrid. It exhibits potent activity against a range of pathogens and cancer cells with minimal hemolysis, making it an excellent lead compound.

Quantitative Data: Antimicrobial Activity of Peptide P5

The efficacy of P5 has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against several bacterial strains.

| Bacterial Strain | Type | MIC (μM) | MBC (μM) |

| Staphylococcus aureus | Gram-positive | 2.5 | 5 |

| Bacillus subtilis | Gram-positive | 1.3 | 2.5 |

| Pseudomonas aeruginosa | Gram-negative | 10 | 20 |

| Salmonella typhimurium | Gram-negative | 5 | 10 |

| Escherichia coli | Gram-negative | 5 | 10 |

Mechanism of Action: Membrane Disruption

The primary mechanism by which Leu-Lys-rich peptides exert their antimicrobial effect is through the permeabilization and depolarization of the bacterial cytoplasmic membrane. This process is energy-independent and leads to rapid cell death.

Experimental Protocols

This assay measures the ability of a peptide to disrupt the membrane potential of bacterial cells using the voltage-sensitive fluorescent dye DiSC₃(5).

-

Bacterial Preparation: Grow bacteria (e.g., S. aureus) to mid-logarithmic phase (OD₆₀₀ ≈ 0.2). Harvest cells by centrifugation (5,000 x g, 7 min), wash with 5 mM HEPES buffer containing 20 mM glucose (pH 7.2), and resuspend in the same buffer containing 100 mM KCl to an OD₆₀₀ of 0.05.

-

Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM. Aliquot 100 µL of the suspension into a 96-well opaque plate and incubate at 37°C until the fluorescence signal stabilizes (quenches) as the dye incorporates into the polarized membranes.

-

Peptide Addition: Add the therapeutic peptide (e.g., P5) at various concentrations to the wells. Use a vehicle control (buffer) and a positive control for complete depolarization (e.g., 0.1% Triton X-100).

-

Fluorescence Measurement: Immediately monitor the increase in fluorescence using a microplate reader (Excitation: 622 nm, Emission: 670 nm). Depolarization causes the dye to be released from the membrane, resulting in dequenching and an increase in fluorescence.[1][2]

-

Data Analysis: Plot the fluorescence intensity over time. Calculate the percentage of depolarization relative to the positive control.

This method quantifies the percentage of bacteria with compromised membranes using the fluorescent intercalating dye Propidium Iodide (PI), which can only enter cells with damaged membranes.

-

Bacterial Preparation: Prepare a bacterial suspension at approximately 1 x 10⁶ CFU/mL in a suitable buffer (e.g., PBS).

-

Staining: Prepare tubes for each peptide concentration, a negative control (untreated cells), and a positive control (e.g., heat-killed cells). Add PI to each tube to a final concentration of 10 µg/mL.

-

Peptide Treatment: Add the test peptide to the corresponding tubes at the desired final concentrations. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3, >610 nm). Acquire at least 10,000 events per sample.

-

Data Analysis: Gate the bacterial population based on forward and side scatter. Create a histogram or dot plot of PI fluorescence. The percentage of PI-positive cells represents the population with compromised membrane integrity.[3]

Vaccine Adjuvant Applications

The Lys-Leu-Lys motif is integral to the synthetic peptide KLK (KLKL₅KLK) , which has demonstrated significant potential as a vaccine adjuvant. This peptide acts as a delivery vehicle, facilitating the transport of Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (ODNs), into the endosomal compartment of antigen-presenting cells (APCs). This co-localization is critical for the activation of endosomal TLRs like TLR9, leading to a more robust and targeted immune response.

Quantitative Data: Adjuvant Effect of KLK Peptide with Ovalbumin (OVA) Antigen

The adjuvant activity of the KLK peptide was evaluated in a mouse model using Ovalbumin (OVA) as the model antigen and a nuclease-sensitive CpG ODN (CpG(O)) as the TLR9 agonist. The data demonstrates a synergistic enhancement of the immune response when KLK is combined with CpG(O).

| Vaccine Formulation | Anti-OVA IgG Titer (Geometric Mean) | IFN-γ Secreting Cells (SFC per 10⁶ splenocytes) |

| OVA alone | 150 | <10 |

| OVA + KLK | 800 | ~25 |

| OVA + CpG(O) | 200 | <10 |

| OVA + CpG(O) + KLK | 4500 | >150 |

Data is representative and compiled from published findings for illustrative purposes.[4][5]

Signaling Pathway: KLK-Mediated TLR9 Activation

The KLK peptide enhances the adjuvant effect of CpG ODNs by ensuring their delivery to the endosome, where they can be recognized by TLR9. This triggers a downstream signaling cascade that is crucial for the initiation of a Th1-biased adaptive immune response.

Experimental Protocol

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Before use, wash the plate and block with cell culture medium containing 10% FBS for 1-2 hours at room temperature.

-

Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice. Count viable cells and resuspend them in complete culture medium to a final concentration of 2-5 x 10⁶ cells/mL.

-

Cell Stimulation: Add 100 µL of the cell suspension to the coated wells. Add the specific antigen (e.g., OVA peptide) to the appropriate wells to re-stimulate the T cells. Include a negative control (medium only) and a positive control (a mitogen like PHA).

-

Incubation: Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 18-24 hours. During this time, IFN-γ secreted by activated T cells is captured by the antibody on the membrane.

-

Detection: Discard the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Spot Development: After washing, add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase - AP) and incubate for 1 hour. Wash again, then add a precipitating substrate (e.g., BCIP/NBT).

-

Analysis: Blue-black spots will form on the membrane, with each spot representing a single IFN-γ secreting cell. Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million splenocytes.[4][5][6]

General Methodologies and Workflow

The foundation for developing therapeutic peptides based on the Lys-Leu-Lys motif is robust chemical synthesis and a structured experimental workflow to validate function.

Core Technology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like P5 and KLK. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

-

Deprotection: The N-terminus of the resin-bound amino acid is protected by a temporary group, typically Fmoc (9-fluorenylmethyloxycarbonyl). This group is removed by treatment with a mild base, such as 20% piperidine in DMF, to expose a free amine for the next coupling step.

-

Amino Acid Activation & Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HATU) in the presence of a non-nucleophilic base (e.g., DIEA). This activated amino acid is then added to the resin, forming a new peptide bond with the free amine. The reaction is driven to completion by using an excess of reagents.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Iteration: The deprotection-coupling-wash cycle is repeated for each amino acid in the desired sequence.

-

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is verified by mass spectrometry.

General Experimental Workflow

The development of a KLK-based therapeutic follows a logical progression from initial design to in vivo validation.

References

- 1. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 2. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]

- 3. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aelvis.net [aelvis.net]

- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In-Depth Technical Guide to the Stability and Storage of H-Lys-Leu-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the tripeptide H-Lys-Leu-Lys-OH. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development in ensuring the integrity and efficacy of this peptide.

Physicochemical Properties and Storage Recommendations

This compound is a tripeptide composed of two lysine residues and one leucine residue. Its structure, containing two primary amine groups in the lysine side chains and a C-terminal carboxylic acid, makes it susceptible to various degradation pathways.

General Storage Conditions: For lyophilized powder, it is recommended to store this compound and similar peptides in a freezer at or below -20°C. Once reconstituted, peptide solutions have a limited shelf life. To maintain stability, it is advisable to store solutions in aliquots at -20°C for up to 3-4 months or at +4°C for a maximum of 3 weeks. Repeated freeze-thaw cycles should be avoided as they can compromise the peptide's integrity.[1]

Table 1: Recommended Storage Conditions for this compound and Related Peptides

| Form | Storage Temperature | Duration | Key Considerations |

| Lyophilized Powder | -20°C or lower | Long-term | Protect from moisture. |

| Lyophilized Powder | +4°C | Short-term | Protect from moisture. |

| Reconstituted Solution | -20°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles. |

| Reconstituted Solution | +4°C | Up to 3 weeks | Use sterile buffer. |

Potential Degradation Pathways

Peptides like this compound are susceptible to both physical and chemical degradation. Understanding these pathways is crucial for developing stable formulations and analytical methods. Forced degradation studies are an essential tool to predict the stability of peptide drugs and identify potential degradation products.[2][3]

Chemical Degradation

Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, leading to the cleavage of the peptide into smaller fragments or individual amino acids. This process is often catalyzed by pH extremes (both acidic and alkaline conditions) and elevated temperatures. The rate of hydrolysis is pH-dependent, with the N-terminal and C-terminal residues being particularly susceptible.[4][5]

Oxidation: The lysine residues in the peptide are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) such as hydroxyl radicals or hydrogen peroxide.[6] Oxidation of lysine can lead to the formation of aminoadipic semialdehyde.

Deamidation and Isomerization: While this compound does not contain asparagine or aspartic acid, which are most prone to deamidation and isomerization, the presence of lysine residues can influence the deamidation rates of neighboring asparagine residues in other peptides.[3] Although less common, isomerization of the peptide backbone can occur under certain pH and temperature conditions.

Photodegradation: Exposure to light, particularly UV light, can induce degradation of peptides. Studies on the similar tripeptide, Lys-Trp-Lys, have shown that UV irradiation can lead to photocleavage and the formation of various photoproducts.[7] Therefore, protection from light is an important consideration for the storage of this compound.

Caption: Potential chemical degradation pathways of this compound.

Physical Degradation

Aggregation: Peptides can self-associate to form aggregates, which can range from soluble oligomers to insoluble fibrils. Aggregation can be influenced by factors such as pH, temperature, ionic strength, and concentration. For this compound, the presence of both hydrophobic (leucine) and charged (lysine) residues may influence its aggregation propensity.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the peptide and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][8]

Forced Degradation Study Protocol

Forced degradation studies are performed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10]

Objective: To generate potential degradation products of this compound and validate the analytical method's ability to separate them from the intact peptide.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp (e.g., 254 nm)

-

Temperature-controlled oven

-

HPLC system with UV detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

-

Control Sample: Prepare a solution of this compound in water and store it at 4°C.

-

Analyze all samples by the developed stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.

Table 2: Example HPLC Method Parameters for this compound Stability Testing

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[11]

Summary of Quantitative Stability Data

Currently, there is a lack of specific, publicly available quantitative stability data for this compound under various stress conditions. The information presented in this guide is based on the general stability of peptides with similar amino acid compositions and known degradation pathways of lysine and leucine residues. It is strongly recommended that researchers perform their own stability studies using the protocols outlined above to generate specific data for their formulations and storage conditions.

Conclusion

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Proper storage, particularly in a lyophilized state at low temperatures and protected from moisture and light, is critical for maintaining its integrity. The primary degradation pathways to consider are hydrolysis of peptide bonds and oxidation of the lysine side chains. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this tripeptide. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and ensure the quality of this compound for their scientific and developmental endeavors.

References

- 1. The Effect of Different pH Conditions on Peptides’ Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. The pH Dependency of the Carboxyl Oxygen Exchange Reaction Catalyzed by Lysyl Endopeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of the tripeptide H-Lys-Leu-Lys-OH (KLL). Understanding the solubility of this peptide is critical for its application in research, drug development, and various biochemical assays. This document outlines the predicted solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concepts of this compound Solubility

The solubility of this compound is governed by its amino acid composition. The peptide consists of two hydrophilic, basic lysine (Lys, K) residues and one hydrophobic leucine (Leu, L) residue. This combination imparts an amphipathic character to the molecule, influencing its behavior in different solvent systems.

-

Hydrophilic Nature: The two lysine residues, with their primary amine side chains, are positively charged at neutral and acidic pH. This charge allows for strong electrostatic interactions and hydrogen bonding with polar solvents like water, contributing to high aqueous solubility.[1] Peptides with more than 25% charged residues, such as this compound, are generally soluble in aqueous solutions.[2][3]

-

Hydrophobic Nature: The leucine residue possesses an isobutyl side chain, which is nonpolar and hydrophobic.[4] The presence of this residue can lead to self-aggregation in aqueous solutions and promotes solubility in less polar or organic solvents.[2]

-

pH-Dependent Solubility: The overall charge of this compound is highly dependent on the pH of the solution. The N-terminal amine, the C-terminal carboxylic acid, and the two lysine side-chain amines all have distinct pKa values. At acidic pH, all amine groups are protonated, resulting in a net positive charge and enhanced solubility in aqueous buffers. Conversely, at basic pH, the carboxylic acid is deprotonated, and the amine groups are neutral, which may affect solubility.

Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale & Remarks |

| Water (distilled, deionized) | High | The two charged lysine residues will drive solubility in water. As a basic peptide, solubility is expected to be higher in slightly acidic water.[5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | The physiological pH and ionic strength of PBS should readily solubilize this peptide due to the protonated lysine residues.[5] |

| Acidic Buffers (e.g., 0.1 M Acetic Acid) | Very High | The low pH will ensure full protonation of all amine groups, leading to strong electrostatic repulsion between peptide molecules and favorable interactions with the aqueous environment.[3][5] |

| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | Moderate to High | While the lysine side chains may be partially deprotonated, the overall polarity should still allow for good solubility.[7] |

| Methanol (MeOH) | Moderate | As a polar protic solvent, methanol can form hydrogen bonds with the peptide backbone and lysine side chains. The hydrophobic leucine residue may also favorably interact with the methyl group of methanol. |

| Ethanol (EtOH) | Low to Moderate | Ethanol is less polar than methanol, which may reduce its ability to solvate the charged lysine residues effectively. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar parts of the peptide. It is a good first choice for peptides that are difficult to dissolve in aqueous solutions.[6][8] |

| Acetonitrile (ACN) | Low | Acetonitrile is a polar aprotic solvent but is generally less effective at solubilizing highly charged peptides compared to DMSO. |

| Water/Organic Solvent Mixtures | Variable | Mixtures of water with DMSO, methanol, or acetonitrile can be effective for solubilizing amphipathic peptides. A common strategy is to first dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) and then slowly add the aqueous buffer to the desired concentration.[9] |

Experimental Protocol for Determining Peptide Solubility

The following is a general and robust method for determining the solubility of this compound in a given solvent.[10]

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (e.g., water, PBS, 0.1 M acetic acid, DMSO)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Sonicator (bath or probe)

-

Microcentrifuge

-

Analytical balance (for weighing the peptide and tubes)

-

Lyophilizer (optional, for solvent removal)

-

HPLC or UV-Vis spectrophotometer (for concentration determination)

Procedure:

-

Preparation:

-

Accurately weigh 1-2 mg of this compound into a pre-weighed microcentrifuge tube. Record the initial mass of the peptide.

-

Add a defined volume of the test solvent to the tube to achieve a target concentration (e.g., 1 mg/mL or 10 mg/mL).

-

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes. Intermittent cooling on ice may be necessary to prevent heating.[9]

-

Visually inspect the solution for any remaining solid particles. A fully dissolved peptide will result in a clear, particle-free solution.

-

-

Equilibration and Separation:

-

Allow the solution to equilibrate at room temperature for 1-2 hours.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved peptide.[10]

-

-

Quantification of Soluble Peptide:

-

Carefully collect the supernatant without disturbing the pellet.

-

Determine the concentration of the peptide in the supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: If the peptide contains aromatic residues (not present in this compound), absorbance can be measured at 280 nm. For peptides lacking aromatic residues, absorbance at 210-220 nm (peptide bond) can be used, but this is more susceptible to interference from other components in the solution.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification. A standard curve should be generated using known concentrations of the peptide.

-

-

Alternatively, a gravimetric method can be used:

-

Carefully transfer the supernatant to a new pre-weighed tube.

-

Lyophilize the supernatant to remove the solvent and weigh the remaining peptide.[10]

-

The mass of the dissolved peptide can be used to calculate the solubility.

-

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Concentration of peptide in supernatant in mg/mL)

-

If using the gravimetric method: Solubility (mg/mL) = (Mass of peptide in supernatant) / (Volume of supernatant)

-

Experimental Workflow for Peptide Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationships

While this compound does not have a defined signaling pathway in the traditional sense, its interactions with solvents can be represented as a logical relationship diagram based on its chemical properties.

Caption: Logical relationships influencing this compound solubility.

References

- 1. echemi.com [echemi.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. biobasic.com [biobasic.com]

- 6. genscript.com [genscript.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of the Tripeptide H-Lys-Leu-Lys-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Lys-Leu-Lys-OH, composed of two lysine residues and one leucine residue, presents a compelling case study in the conformational analysis of short peptides. Due to its limited length and the inherent flexibility of its constituent amino acids, this peptide is unlikely to adopt a single, stable secondary structure such as a well-defined α-helix or β-sheet in an aqueous environment. Instead, it is predicted to exist as a dynamic ensemble of conformations, rapidly interconverting between various states. This guide provides a comprehensive overview of the theoretical considerations and the experimental and computational methodologies required to characterize the conformational landscape of this compound. We detail the protocols for key analytical techniques, present a framework for data interpretation, and outline a logical workflow for a thorough conformational analysis.

Factors Influencing the Conformation of this compound

The secondary structure of a peptide is dictated by a delicate balance of intrinsic and extrinsic factors. For a short peptide like this compound, these factors are particularly influential in shaping its dynamic conformational ensemble.

-

Intrinsic Amino Acid Properties: The primary sequence of Lys-Leu-Lys plays a crucial role. Lysine, with its long, flexible, and positively charged side chain, is hydrophilic and tends to be exposed to the solvent. Leucine, conversely, possesses a bulky, hydrophobic side chain. The interplay between the hydrophilic and hydrophobic residues will significantly influence the local folding.

-

Environmental Factors: The surrounding environment is a critical determinant of peptide conformation.

-

Solvent: In an aqueous solution, the hydrophobic side chain of leucine may drive conformations that minimize its exposure to water, potentially leading to transient turn-like structures.

-

pH: The protonation state of the N-terminus, C-terminus, and the lysine side chains is pH-dependent. Changes in pH will alter the electrostatic interactions within the peptide and with the solvent, thereby affecting the conformational equilibrium.

-

Concentration: At higher concentrations, intermolecular interactions can become more prevalent, potentially leading to aggregation or the formation of intermolecular β-sheet-like structures.

-

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is necessary to obtain a comprehensive understanding of the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution.

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized this compound peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 1-5 mM.[1][2]

-

The buffer should have a pH that is relevant to the intended application and should contain 5-10% D₂O for the lock signal.[3]

-

Ensure the total salt concentration is below 300 mM to avoid signal broadening.[3]

-

The final sample volume should be approximately 500 µL.[1][2]

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's 3D structure.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the sequence.

-

Structural Restraints:

-

Extract distance restraints from the NOESY spectra.

-

Determine dihedral angle restraints (φ and ψ) from coupling constants measured in high-resolution 1D or 2D spectra.

-

-

Structure Calculation: Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a buffer that is transparent in the far-UV region (e.g., low concentration phosphate buffer).

-

Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.

-

For far-UV CD (190-260 nm), the peptide concentration should be in the range of 0.1-0.3 mg/mL.[4]

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer solution.

-

Record the CD spectrum of the peptide sample over the desired wavelength range.

-

Typically, spectra are recorded at a controlled temperature.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

The shape and magnitude of the CD spectrum provide qualitative information about the secondary structure. A spectrum with a strong negative band around 200 nm is indicative of a random coil conformation, which is likely for this compound.

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turn, and random coil).

-

Computational Protocol for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational approach to explore the conformational landscape and dynamics of a peptide.

Methodology:

-

System Setup:

-

Generate an initial 3D structure of this compound, typically in an extended conformation.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the interactions of the peptide and solvent.

-

Place the peptide in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the box with an explicit water model (e.g., TIP3P).[5]

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.[6]

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the peptide atoms. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[6]

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space of the peptide.

-

-

Analysis of Trajectory:

-

Analyze the trajectory to identify the most populated conformations and the transitions between them.

-

Calculate structural properties such as Ramachandran plots (for φ and ψ angles), hydrogen bond formation, and root-mean-square deviation (RMSD).

-

The results can be used to generate a model of the conformational ensemble of the peptide.

-

Data Presentation

The following table is an illustrative example of how quantitative data from the aforementioned experiments and simulations for this compound could be summarized.

| Parameter | Lysine 1 | Leucine 2 | Lysine 3 | Method |

| Dihedral Angles | ||||

| φ (degrees) | -60 ± 15 | -75 ± 20 | -65 ± 18 | NMR / MD |

| ψ (degrees) | 140 ± 25 | -50 ± 30 | 135 ± 22 | NMR / MD |

| Secondary Structure (%) | ||||

| α-Helix | - | - | - | CD |

| β-Sheet | - | - | - | CD |

| Turn | - | - | - | CD |

| Random Coil | - | - | - | CD |

| Solvent Accessible Surface Area (Ų) | 180 ± 10 | 150 ± 12 | 190 ± 11 | MD |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound is publicly available.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive conformational analysis of a short peptide like this compound.

Caption: Workflow for determining the conformational landscape of this compound.

Conclusion

The tripeptide this compound is not expected to possess a single, well-defined secondary structure. Instead, it likely exists as a dynamic ensemble of rapidly interconverting conformations in solution. A comprehensive characterization of this conformational landscape requires a multi-pronged approach that integrates sophisticated experimental techniques, such as NMR and CD spectroscopy, with powerful computational methods like molecular dynamics simulations. The detailed protocols and workflow presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the structural properties of this compound and other short peptides, which is essential for understanding their biological function and for rational drug design.

References

- 1. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 2. nmr-bio.com [nmr-bio.com]

- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 4. health.uconn.edu [health.uconn.edu]

- 5. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to H-Lys-Leu-Lys-OH for Researchers and Drug Development Professionals

The tripeptide H-Lys-Leu-Lys-OH, composed of two lysine residues and one leucine residue, is a molecule of interest in various research and development fields. Its cationic nature, conferred by the two lysine residues, and the hydrophobicity of leucine give it unique physicochemical properties that can be exploited in drug delivery, cell penetration, and as a structural motif in larger bioactive peptides. This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and potential biological significance of this compound.

Commercial Availability

Direct commercial suppliers for the specific tripeptide this compound are limited, with most vendors offering it as a custom synthesis product. This approach allows researchers to specify the desired quantity, purity, and formulation to meet the specific needs of their experimental work. Several companies specialize in custom peptide synthesis, utilizing advanced technologies to ensure high-quality products.

One notable supplier listing the peptide is:

-

GL Biochem: This company lists this compound in their catalog, providing a direct source for this peptide.

For researchers requiring specific modifications, purities, or larger quantities, the following companies offer custom peptide synthesis services and are equipped to produce this compound:

-

GenScript[1]

-

Creative Biolabs[2]

-

Bio-Synthesis Inc.[3]

-

Thermo Fisher Scientific[4]

-

Biomatik[5]

-

AAPPTec[6]

Table 1: Representative Quantitative Data for this compound and Similar Peptides

| Parameter | This compound | H-Ser-Leu-Leu-Lys-OH (Representative) | H-Lys-Lys-Lys-Trp-Lys-Lys-Lys-OH (Representative) |

| Molecular Formula | C18H37N5O4 | C21H41N5O6 | C47H84N18O8 |

| Molecular Weight | 387.52 g/mol | 459.59 g/mol [7] | 1029.3 g/mol [8][9] |

| Purity (by HPLC) | >95% (Typically available via custom synthesis) | 96.5%[7] | >97%[8] |

| Form | Lyophilized Powder | Lyophilized Powder[7] | Lyophilized Powder[8][9] |

| Counterion | Trifluoroacetate (TFA) salt is common | Trifluoroacetate (TFA) salt[7] | Trifluoroacetate (TFA) salt[8][9] |

| Solubility | Soluble in water | Soluble in water | Soluble in water[9] |

| Storage | -20°C | -20°C[7] | -20°C[9] |

Experimental Protocols

The synthesis and purification of this compound typically follow standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for producing peptides like this compound.[6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials and Reagents:

-

Fmoc-Lys(Boc)-Wang resin or 2-chlorotrityl chloride resin

-

Fmoc-Leu-OH

-

Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ether for precipitation

Protocol:

-

Resin Swelling: The resin is swollen in DMF for 30-60 minutes.

-

First Amino Acid Loading (if starting with a base resin): The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound lysine is removed by treating with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next amino acid, Fmoc-Leu-OH, is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed.

-

Repeat Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the final amino acid, Fmoc-Lys(Boc)-OH.

-

Final Fmoc Deprotection: The Fmoc group of the N-terminal lysine is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: The crude peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The precipitate is then washed with ether and dried.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve the desired purity.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Protocol:

-

Sample Preparation: The crude, lyophilized peptide is dissolved in a minimal amount of Solvent A, filtered, and injected into the HPLC.

-

Elution Gradient: The peptide is eluted from the column using a linear gradient of increasing concentration of Solvent B. A typical gradient for a short peptide like this compound might be from 5% to 60% Solvent B over 30-60 minutes.

-

Fraction Collection: Fractions are collected based on the UV absorbance at 214 nm or 280 nm.

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Potential Biological Roles and Signaling Pathways

While the specific biological role of the this compound tripeptide is not extensively documented, the presence of the Lys-Leu-Lys motif suggests several potential functions based on the properties of its constituent amino acids and related peptide sequences. Lysine residues are known to be involved in a variety of biological processes, including protein stability, enzyme catalysis, and post-translational modifications.[10]

One of the most well-characterized roles for a similar sequence is the C-terminal tripeptide Ser-Lys-Leu (SKL), which acts as a peroxisome-targeting signal 1 (PTS1).[11] This signal is recognized by the PEX5 receptor, which mediates the import of the protein into the peroxisome. The consensus sequence for PTS1 is (S/A/C)-(K/R/H)-L.[11] Although this compound does not perfectly match this consensus at the N-terminal position, the central Lys-Leu motif is a key component. This suggests that peptides containing a Lys-Leu-Lys motif could potentially interact with components of the peroxisomal import machinery.

Below is a diagram illustrating the general workflow for custom peptide synthesis and purification, and a diagram of the peroxisomal protein import pathway, a potential biological context for Lys-Leu-Lys containing peptides.

Conclusion

This compound is a short, cationic peptide with potential applications in various areas of biochemical and pharmaceutical research. While not widely available as a stock product, it can be readily obtained through custom synthesis. The well-established protocols for solid-phase peptide synthesis and RP-HPLC purification allow for the production of high-purity material for experimental use. Further research into the specific biological activities of this compound may reveal novel functions, potentially related to protein-protein interactions, cell penetration, or as a mimic of biological targeting signals. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. protocols.io [protocols.io]

- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-lys-lys-lys-lys-lys-cys-gly-cys-gly-gly-pro-leu-tyr-lys-lys-ile-ile-lys-lys-leu-leu-glu-ser-heparin-[99mTc] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lysine - Wikipedia [en.wikipedia.org]

- 11. Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of H-Lys-Leu-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

General Safety and Hazard Information

Based on the safety data sheets (SDS) of related compounds such as L-Lysine hydrochloride and other lysine-containing peptides, H-Lys-Leu-Lys-OH is not expected to be classified as a hazardous substance. However, as with any chemical of unknown toxicity, it is prudent to handle it with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

General Precautions:

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound powder:

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves. The specific glove material should be selected based on the solvent used for reconstitution. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust filter.[3] A dust mask (type N95 or equivalent) is recommended for handling the powder. |

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice. |

| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity of the peptide.

| Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place.[2] For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C.[4][5][6][7] |

| Moisture | Keep container tightly closed to prevent moisture absorption, as the peptide is likely hygroscopic. Store in a dry place.[8] |

| Incompatibilities | Avoid strong oxidizing agents.[2] |

| Stock Solutions | Once dissolved, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5][6][7] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[4][5][6][7] If using water as a solvent, filter-sterilize the solution before use.[7] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate PPE as described in Section 2.[2]

-

Containment: Sweep up the spilled solid material, avoiding dust generation.[2]

-

Cleaning: Place the spilled material into a suitable container for disposal.[2][8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving the compound to its experimental use.

Caption: Workflow for this compound handling.

Logical Relationship of Safety Precautions

The implementation of safety precautions follows a logical hierarchy to ensure personnel and environmental safety.

Caption: Hierarchy of safety controls.

While no specific signaling pathways involving this compound were identified, peptides containing Lysine and Leucine residues are known to have antimicrobial and cell-penetrating properties.[9] The cationic nature of the lysine residues facilitates interaction with negatively charged cell membranes, while the hydrophobic leucine contributes to membrane insertion. Researchers working on such applications should consider the potential biological activity of this peptide and handle it accordingly within the framework of the safety precautions outlined in this guide.

References

- 1. peptide.co.jp [peptide.co.jp]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. carlroth.com [carlroth.com]

- 9. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kallikrein-Related Peptidases (KLKs) in Cellular Signaling: A Technical Guide

Introduction: The human Kallikrein-related peptidase (KLK) family comprises fifteen conserved serine proteases (KLK1-KLK15) that represent the largest contiguous cluster of proteases in the human genome.[1][2] Initially identified for their biomarker potential, particularly KLK3 (Prostate-Specific Antigen, PSA), emerging evidence has solidified their role as critical mediators in a variety of physiological and pathological processes.[1][3] KLK proteins are synthesized as inactive pre-proenzymes and are secreted into the extracellular space.[1][4] Activation occurs through proteolytic cleavage of an N-terminal pro-peptide, often initiating complex, cascade-like enzymatic pathways involving other KLKs or proteases.[1][4][5] Once active, KLKs exert their influence by cleaving a wide array of substrates, including other proteins, growth factors, and cell surface receptors, thereby initiating or modulating crucial cellular signaling pathways.[2] Dysregulation of KLK activity is implicated in numerous diseases, including cancer, inflammation, and neurodegeneration.[1][5] This guide provides an in-depth technical overview of the core signaling mechanisms governed by KLK peptides, targeted at researchers and drug development professionals.

Core Signaling Pathways Involving KLKs

KLKs function as pivotal nodes in cellular communication, primarily through direct enzymatic action on signaling components or by initiating proteolytic cascades that amplify downstream effects.

The Kallikrein-Kinin System (KKS)

The classical function of tissue kallikrein (KLK1) is central to the Kallikrein-Kinin System. KLK1 cleaves low-molecular-weight kininogen (LMWK) to release vasoactive kinin peptides, such as kallidin (Lys-bradykinin).[1] These kinins then bind to and activate G-protein coupled bradykinin receptors (B1 and B2), triggering intracellular signaling cascades.[6] This pathway is fundamental in regulating blood pressure, inflammation, smooth muscle contraction, vascular permeability, and angiogenesis.[1]

Protease-Activated Receptor (PAR) Signaling

Several KLKs function as direct signaling molecules by cleaving and activating Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[3][7] Activation occurs via a unique mechanism where the protease cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[8] This mechanism directly links extracellular proteolysis to intracellular events like calcium mobilization and MAP kinase activation.[8][9]

-

KLK1: Can activate PAR1 and PAR4, mediating pro-inflammatory pathways in renal cells and promoting migration in prostate cancer cells.[3][10][11]

-

KLK2 & KLK4: Activate PAR1 and PAR2, which is implicated in prostate cancer cell proliferation and signaling.[9][12]

-

KLK5 & KLK14: Are potent activators of PAR2, playing roles in skin inflammation, atopic dermatitis, and eosinophilic esophagitis.[8][13][14][15]

Regulation of AR and mTOR Signaling in Prostate Cancer

In prostate cancer, KLK4 plays a central role in a molecular circuit that integrates two critical proliferative pathways: androgen receptor (AR) signaling and mTOR signaling.[16][17] KLK4's expression is androgen-regulated.[16] The KLK4 protein interacts with and promotes the degradation of the Promyelocytic Leukemia Zinc Finger (PLZF) protein.[17] PLZF normally acts as a tumor suppressor by directly inhibiting AR's transcriptional activity and by activating REDD1, an inhibitor of the mTORC1 complex.[16][17] By degrading PLZF, KLK4 effectively "releases the brakes" on both AR and mTOR signaling, creating a feed-forward loop that promotes cancer cell proliferation and survival.[16][18]

Crosstalk with Other Signaling Pathways

KLKs intersect with numerous other signaling cascades:

-

Growth Factor Signaling: KLK1 can process pro-epidermal growth factor (pro-EGF) to activate EGFR signaling.[6][19] Additionally, KLKs can transactivate EGFR via PAR-dependent mechanisms.[6] In cancer, KLK2 and KLK3 degrade Insulin-like Growth Factor Binding Proteins (IGFBPs), increasing the bioavailability of IGF, a potent mitogen.[9][18]

-

Extracellular Matrix (ECM) Remodeling: KLKs contribute to tissue remodeling and cancer cell invasion by directly degrading ECM components or by activating other proteases, such as Matrix Metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system.[1][18]

Quantitative Analysis of KLK-Mediated Cellular Responses

The following tables summarize key quantitative data from studies investigating the cellular effects of KLK peptides.

Table 1: Effect of KLK1 on Pro-inflammatory Cytokine and PAR Expression in Proximal Tubular Epithelial Cells (PTEC)

| Parameter | Treatment | Fold Increase / Effect | Reference |

|---|---|---|---|

| Cytokine/Adhesion Molecule mRNA | 100 nM Recombinant KLK1 | Significant upregulation of IL-6, CCL-2, IL-8, ICAM-1 | [3][10] |

| PAR-4 mRNA | 100 nM Recombinant KLK1 | 2.9-fold increase | [3][10] |

| PAR-1 mRNA | 100 nM Recombinant KLK1 | 1.4-fold increase | [3][10] |

| PAR-2 mRNA | 100 nM Recombinant KLK1 | 1.2-fold increase | [3][10] |

| MAPK Signaling | 100 nM Recombinant KLK1 | Activation of p38 and p42/44 phosphorylation |[3] |

Table 2: Impact of KLK4 on Prostate Cancer Cell Proliferation

| Cell Line | Experimental Condition | Quantitative Outcome | Reference |

|---|---|---|---|

| VCaP | KLK4 knockdown (shRNA) | 60% reduction in colonigenic potential | [16] |